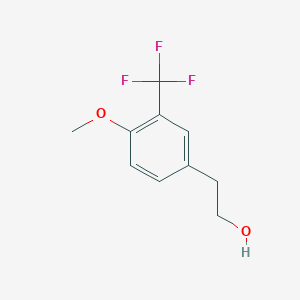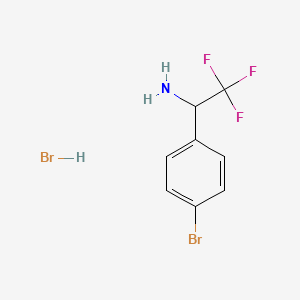
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide is a chemical compound that features a brominated phenyl group and a trifluoromethyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide typically involves the reaction of 4-bromoaniline with trifluoroacetaldehyde followed by reduction and subsequent hydrobromide salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethylamine group can be oxidized or reduced depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the ethylamine group.
Reduction: Reducing agents like lithium aluminum hydride are commonly used for the reduction of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Coupling Products: Suzuki-Miyaura coupling can yield biaryl compounds with diverse functional groups.
Scientific Research Applications
1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-Bromo-phenylacetic acid
- 4-Bromo-phenylhydrazine
- 4-Bromo-1,8-naphthalimide
Comparison: 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrobromide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in synthetic chemistry and scientific research.
Properties
CAS No. |
1199782-85-8 |
|---|---|
Molecular Formula |
C8H8Br2F3N |
Molecular Weight |
334.96 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrobromide |
InChI |
InChI=1S/C8H7BrF3N.BrH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |
InChI Key |
JSNFBGYXUAIWAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
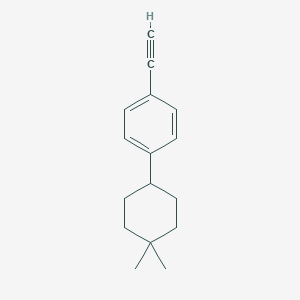
![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
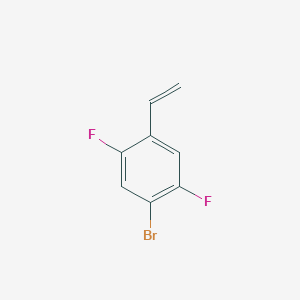
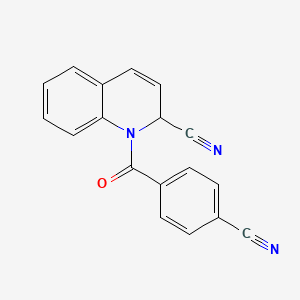

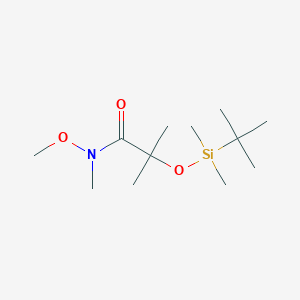
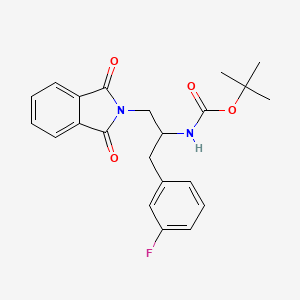
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)

